Cholesteryl-3-iodobenzyl ether

Adrenal scintigraphy Tissue biodistribution Radioiodinated cholesterol ethers

Cholesteryl-3-iodobenzyl ether (3-CIBE; also designated m-iodobenzyl cholesteryl ether or 125I-CIBE when radiolabeled) is a synthetic arylaliphatic cholesteryl ether analogue of naturally-occurring cholesteryl esters. It belongs to the class of radioiodinated cholesterol derivatives developed as non-metabolizable tracers for low-density lipoprotein (LDL) tracking and adrenal scintigraphic imaging.

Molecular Formula C34H51IO
Molecular Weight 602.7 g/mol
CAS No. 130504-76-6
Cat. No. B160076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl-3-iodobenzyl ether
CAS130504-76-6
Synonyms3-CIBE
cholesteryl-3-iodobenzyl ethe
Molecular FormulaC34H51IO
Molecular Weight602.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCC5=CC(=CC=C5)I)C)C
InChIInChI=1S/C34H51IO/c1-23(2)8-6-9-24(3)30-14-15-31-29-13-12-26-21-28(36-22-25-10-7-11-27(35)20-25)16-18-33(26,4)32(29)17-19-34(30,31)5/h7,10-12,20,23-24,28-32H,6,8-9,13-19,21-22H2,1-5H3/t24-,28+,29+,30-,31+,32+,33+,34-/m1/s1
InChIKeyZNFYQYCCNLHBML-BNFFSTEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholesteryl-3-iodobenzyl Ether (3-CIBE, CAS 130504-76-6): A Radioiodinated Non-Hydrolyzable Lipoprotein Probe for Scintigraphic Imaging


Cholesteryl-3-iodobenzyl ether (3-CIBE; also designated m-iodobenzyl cholesteryl ether or 125I-CIBE when radiolabeled) is a synthetic arylaliphatic cholesteryl ether analogue of naturally-occurring cholesteryl esters [1]. It belongs to the class of radioiodinated cholesterol derivatives developed as non-metabolizable tracers for low-density lipoprotein (LDL) tracking and adrenal scintigraphic imaging [1][2]. The compound features a stable ether linkage at the cholesterol 3β-position connecting to a 3-iodobenzyl moiety, which carries the gamma-emitting iodine-125 isotope for detection. Its molecular formula is C34H51IO with a molecular weight of 602.67 g/mol, and it is cataloged under MeSH term C072484 [3].

Why Generic Cholesteryl Ethers Cannot Substitute for Cholesteryl-3-iodobenzyl Ether in Lipoprotein Tracing and Adrenal Imaging


Cholesteryl ethers as a class are widely promoted as 'non-metabolizable' tracers, but this designation conceals critical structural determinants of in vivo performance that preclude generic substitution [1]. The length and chemical nature of the spacer between the cholesterol nucleus and the iodinated aromatic ring directly govern adrenal selectivity, thyroid deiodination rate, and ovarian off-target accumulation, as demonstrated by head-to-head tissue distribution studies comparing 3-CIBE with its longer-chain analog 12-(m-iodophenyl)dodecyl cholesteryl ether (CIDE) [1]. Furthermore, unlike tritiated cholesteryl ethers that require destructive tissue processing for beta-counting, the gamma-emitting 125I-labeled 3-CIBE uniquely enables noninvasive scintigraphic detection [2]. Even within the radioiodinated cholesterol analog class, free norcholesterols such as NP-59 exhibit markedly slower adrenal uptake kinetics and substantially higher radiation dosimetry burdens owing to their dependence on the long-half-life 131I isotope [1]. These compound-specific performance differences mean that procurement decisions cannot be based on generic 'cholesteryl ether' classification alone.

Quantitative Comparative Evidence: Cholesteryl-3-iodobenzyl Ether vs. Closest Analogs


Superior 24-Hour Adrenal Accumulation and Adrenal-to-Blood Selectivity of 125I-CIBE vs. 125I-CIDE in Rat Tissue Distribution

In a direct head-to-head tissue distribution study in female Sprague-Dawley rats, 125I-CIBE achieved 22.6% higher 24-hour adrenal accumulation than its longer-chain analog 125I-CIDE (3.755 ± 0.362 vs. 3.063 ± 0.305 % kg dose/g tissue), yielding an adrenal-to-blood ratio of approximately 53.6:1 compared to 36.0:1 for CIDE [1]. This superior selectivity for the target organ is a direct consequence of the shorter benzyl spacer in CIBE, which optimizes lipoprotein incorporation and receptor-mediated adrenal uptake while minimizing non-specific partitioning [1].

Adrenal scintigraphy Tissue biodistribution Radioiodinated cholesterol ethers

Markedly Reduced Thyroid Deiodination of 125I-CIBE vs. 125I-CIDE as a Measure of In Vivo Metabolic Stability

Thyroid uptake of radioiodine serves as a direct quantitative indicator of in vivo deiodination. At 24 hours post-injection, 125I-CIBE produced thyroid accumulation of only 1.307 ± 0.150 % kg dose/g, compared to 6.047 ± 0.760 % kg dose/g for 125I-CIDE—a 4.6-fold difference [1]. Even at 30 minutes, CIBE showed thyroid uptake of 0.133 ± 0.018 vs. 0.486 ± 0.085 for CIDE (3.7-fold difference) [1]. This dramatic difference demonstrates that the shorter benzyl spacer of CIBE provides superior shielding of the iodine atom from endogenous deiodinase enzymes compared to the flexible dodecyl linker of CIDE [1].

In vivo deiodination Thyroid uptake Metabolic stability Radioiodinated tracers

Confirmed 24-Hour Hydrolytic and Metabolic Stability of the Ether Linkage in 125I-CIBE vs. Rapidly Hydrolyzed Cholesteryl Esters

The primary structural advantage of cholesteryl-3-iodobenzyl ether over cholesteryl ester-based probes is the replacement of the hydrolyzable ester linkage with a stable ether bond. DeForge et al. explicitly demonstrated that 125I-CIBE 'was stable to both hydrolysis and deiodination over 24 h' in vivo [1]. In contrast, naturally-occurring cholesteryl esters are known to be 'quickly hydrolyzed in vivo,' which confounds tissue uptake quantitation because the hydrolyzed free cholesterol can re-enter circulation independently of lipoprotein particle uptake [2]. This stability distinction is not universal among cholesteryl ethers: a separate study by Kollareth et al. demonstrated that certain commercially supplied tritiated cholesteryl ethers undergo unexpected hydrolysis to free cholesterol both in vitro and in vivo, underscoring that stability must be verified for each specific ether structure [3].

Ether bond stability Hydrolysis resistance Non-metabolizable tracer Lipoprotein probe

Gamma-Emission Detection Advantage of 125I-CIBE Over Tritiated Cholesteryl Ethers for Noninvasive Scintigraphic Imaging

125I-CIBE emits gamma radiation via its iodine-125 label, enabling noninvasive scintigraphic imaging and straightforward gamma-counting of tissue samples. In contrast, tritiated cholesteryl ethers (e.g., 3H-cholesteryl oleyl ether) emit only weak beta particles (Emax = 18.6 keV) that 'require tissue samples to be concentrated in vitro to facilitate detection' and are 'completely absorbed or substantially masked by any intersecting structure' in vivo [1]. DeForge et al. explicitly note that the radioiodinated probes 'have the advantage of being more easily quantitated in tissue samples as well as being detectable by noninvasive scintigraphic imaging' compared to tritiated analogs [2]. This detection modality difference is fundamental: 125I-CIBE is the compound of choice for any experimental protocol requiring whole-body imaging or real-time biodistribution tracking without animal sacrifice.

Scintigraphic detection Gamma vs. beta emission 125I vs. 3H Noninvasive imaging

Rapid Adrenal Uptake Kinetics of 125I-CIBE vs. Protracted NP-59 Imaging Timeline Requiring Multi-Day Delays

The clinically established adrenal imaging agent NP-59 (131I-6β-iodomethyl-19-norcholesterol) requires approximately 5 days post-injection before diagnostic-quality adrenal images can be acquired, necessitating the use of the long-half-life isotope 131I (t1/2 = 8.0 days) with associated high radiation dose to the subject [1]. In contrast, 125I-CIBE demonstrates significant adrenal accumulation as early as 30 minutes post-injection (1.347 ± 0.289 % kg dose/g) and achieves an adrenal-to-blood ratio of approximately 54:1 at 24 hours [1]. The patent explicitly states that NP-59 'takes about five days to image the adrenal glands,' is 'subject to metabolic loss of iodine and resulting accumulation of this iodine in the thyroid,' and 'the radiation dose to the subject is high' [1]. CIBE's more rapid adrenal uptake kinetics are attributed to its ether-based lipoprotein incorporation pathway rather than the free-cholesterol uptake mechanism utilized by NP-59 [1].

Adrenal imaging kinetics NP-59 comparison Imaging time-to-result Radiation dosimetry

LDL Receptor-Dependent Cellular Uptake Pathway Confirmed for 125I-CIBE, Matching Native LDL Trafficking

DeForge et al. demonstrated that 125I-CIBE incorporated into LDL is taken up by cultured fibroblasts 'in a receptor-dependent manner similar to that of radioiodinated LDL' [1]. Furthermore, upon injection into guinea pigs, '125I-CIBE-labeled guinea pig LDL cleared from the plasma similarly to radioiodinated guinea pig LDL,' confirming that the labeled lipoprotein particle follows native LDL pharmacokinetics [1]. This receptor-dependent uptake mechanism is essential for the compound's utility as a legitimate LDL tracer: it ensures that tissue accumulation reflects authentic LDL receptor activity rather than non-specific partitioning. The primary sites of 125I-CIBE uptake—adrenal and liver—are consistent with the known high expression of LDL receptors in these organs [1].

LDL receptor Receptor-mediated endocytosis Lipoprotein probe validation Fibroblast uptake assay

Optimal Procurement and Application Scenarios for Cholesteryl-3-iodobenzyl Ether Based on Quantitative Evidence


Preclinical Adrenal Scintigraphy Requiring High Target-to-Background Contrast and Same-Day or Next-Day Imaging

For researchers developing SPECT imaging protocols targeting adrenal cortical tissue, 125I-CIBE (or its 123I analog) is the preferred cholesteryl ether probe. Its 24-hour adrenal-to-blood ratio of ~54:1 substantially exceeds the ~36:1 ratio of the longer-chain analog CIDE [1], and its adrenal accumulation is achieved within hours rather than the 5-day delay required for NP-59 [1]. This rapid kinetics profile enables same-day or next-day imaging protocols that reduce animal housing duration and associated costs in preclinical studies.

Quantitative Lipoprotein Trafficking Studies Requiring Non-Metabolizable Tracers with Verified In Vivo Stability

125I-CIBE is uniquely suited for studies where cumulative tissue uptake of LDL must be accurately quantified without confounding tracer metabolism. Its 24-hour verified stability against both hydrolysis and deiodination [2], combined with 4.6-fold lower thyroid radioiodine accumulation compared to CIDE [1], ensures that >95% of tissue radioactivity represents intact, lipoprotein-associated tracer. This is critical for pharmacokinetic modeling of LDL tissue deposition in atherosclerosis research.

Noninvasive Whole-Body Biodistribution Studies Using Gamma Camera or SPECT Detection

Unlike tritiated cholesteryl ethers that require tissue excision, processing, and liquid scintillation counting for each time point, 125I-CIBE's gamma emission enables serial noninvasive imaging of the same animal over multiple time points [1][2]. This capability reduces animal usage, enables longitudinal study designs, and provides spatially resolved biodistribution data that cannot be obtained with beta-emitting 3H-labeled cholesteryl ethers [1].

LDL Receptor Biology Assays Requiring a Validated Receptor-Dependent Lipoprotein Tracer

For cell-based LDL uptake assays and in vivo LDL clearance studies, 125I-CIBE is validated to follow authentic LDL receptor-mediated trafficking, with cellular uptake and plasma clearance kinetics indistinguishable from directly radioiodinated native LDL [2]. This validation supports its use as a procurement-standard tracer for laboratories investigating LDL receptor function, familial hypercholesterolemia models, or LDL-based drug delivery systems.

Quote Request

Request a Quote for Cholesteryl-3-iodobenzyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.